molecular formula C9H12BrClSn B14560560 [(2-Bromophenyl)methyl](chloro)dimethylstannane CAS No. 61726-39-4

[(2-Bromophenyl)methyl](chloro)dimethylstannane

Cat. No.: B14560560
CAS No.: 61726-39-4
M. Wt: 354.26 g/mol
InChI Key: FYUQVMXYOJFJQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)methyldimethylstannane is an organotin compound characterized by the presence of a bromophenyl group, a chloro group, and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyldimethylstannane typically involves the reaction of (2-bromophenyl)methanol with dimethyltin dichloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of (2-Bromophenyl)methyldimethylstannane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyldimethylstannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Hydrogen peroxide or peracids are used as oxidizing agents, and the reactions are usually performed in aqueous or organic solvents.

    Reduction Reactions: Lithium aluminum hydride is used as a reducing agent, and the reactions are carried out in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include (2-Bromophenyl)methylstannane, (2-Bromophenyl)methylstannane, and (2-Bromophenyl)methylstannane.

    Oxidation Reactions: Products include (2-Bromophenyl)methyldimethyltin oxide.

    Reduction Reactions: Products include (2-Bromophenyl)methyldimethyltin hydride.

Scientific Research Applications

(2-Bromophenyl)methyldimethylstannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyldimethylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromophenyl group can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)methylstannane
  • (2-Bromophenyl)methylstannane
  • (2-Bromophenyl)methylstannane

Uniqueness

(2-Bromophenyl)methyldimethylstannane is unique due to the presence of the chloro group, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse chemical and biological properties. The compound’s ability to undergo oxidation and reduction reactions also adds to its versatility in various applications.

Properties

CAS No.

61726-39-4

Molecular Formula

C9H12BrClSn

Molecular Weight

354.26 g/mol

IUPAC Name

(2-bromophenyl)methyl-chloro-dimethylstannane

InChI

InChI=1S/C7H6Br.2CH3.ClH.Sn/c1-6-4-2-3-5-7(6)8;;;;/h2-5H,1H2;2*1H3;1H;/q;;;;+1/p-1

InChI Key

FYUQVMXYOJFJQM-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(CC1=CC=CC=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.